Product packaging for 1-(5-Nitroisoxazol-3-yl)ethanone(Cat. No.:)

1-(5-Nitroisoxazol-3-yl)ethanone

Cat. No.: B12477653
M. Wt: 156.10 g/mol
InChI Key: AUAKIVSEIKDQPZ-UHFFFAOYSA-N
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Description

1-(5-Nitroisoxazol-3-yl)ethanone (CAS 340014-77-9) is a high-purity nitroisoxazole derivative of significant interest in medicinal chemistry and parasitology research. With the molecular formula C5H4N2O4 and a molecular weight of 156.10 g/mol, this compound serves as a key synthetic intermediate and a core scaffold for developing novel therapeutic agents . Recent scientific investigations highlight the potential of nitroisoxazole derivatives like this one in the fight against neglected tropical diseases. Specifically, research indicates that such compounds exhibit a trypanocidal effect against Trypanosoma cruzi , the parasite responsible for Chagas disease . The proposed mechanism of action is dual-faceted: the nitro group can be reduced by parasite-specific nitroreductases (NTRs) , leading to the generation of intracellular oxidative stress and reactive oxygen species (ROS) that are toxic to the parasite . Concurrently, the isoxazole nucleus contributes to the inhibition of cruzipain , a cysteine protease that is essential for the parasite's survival and replication . The biological activity is influenced by the compound's lipophilicity, which affects its bioavailability and interaction with biological targets . Researchers utilize this chemical in the synthesis of more complex molecules and to explore structure-activity relationships (SAR). This product is intended for research and development purposes only and is not intended for human diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N2O4 B12477653 1-(5-Nitroisoxazol-3-yl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4N2O4

Molecular Weight

156.10 g/mol

IUPAC Name

1-(5-nitro-1,2-oxazol-3-yl)ethanone

InChI

InChI=1S/C5H4N2O4/c1-3(8)4-2-5(7(9)10)11-6-4/h2H,1H3

InChI Key

AUAKIVSEIKDQPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NOC(=C1)[N+](=O)[O-]

Origin of Product

United States

Mechanistic Investigations and Reactivity Studies of 1 5 Nitroisoxazol 3 Yl Ethanone

Reaction Pathways and Transformation Mechanisms

The reactivity of 1-(5-nitroisoxazol-3-yl)ethanone is largely dictated by the inherent properties of the isoxazole (B147169) ring and the strong electron-withdrawing nature of the nitro group. These features open up several reaction pathways, including nucleophilic aromatic substitution, ring cleavage, and rearrangement reactions.

Nucleophilic Aromatic Substitution (SNA r) of the Nitro Group

The presence of a nitro group on the isoxazole ring makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, the nitro group acts as a good leaving group, facilitated by the electron-deficient nature of the isoxazole ring.

Research has demonstrated that 5-nitroisoxazoles, particularly those bearing an electron-withdrawing group (EWG) at the 3-position, readily undergo SNAr reactions with a variety of nucleophiles. researchgate.netrsc.orgrsc.org The acetyl group in this compound serves as such an EWG, further activating the ring for nucleophilic attack. Studies on analogous 3-EWG-5-nitroisoxazoles have shown successful substitutions with amines, azides, and other nucleophiles, often under mild conditions and in good to excellent yields. rsc.org For instance, the reaction of an acetyl-containing 5-nitroisoxazole with morpholine (B109124) has been reported to afford the corresponding substituted isoxazole, although the formation of an enamine byproduct was also observed, slightly reducing the yield. rsc.org

The general mechanism for the SNAr reaction of this compound is expected to proceed via a two-step addition-elimination pathway. A nucleophile attacks the C5 position of the isoxazole ring, leading to the formation of a Meisenheimer-like intermediate. This intermediate is stabilized by the delocalization of the negative charge onto the nitro group and the acetyl group. Subsequent elimination of the nitrite (B80452) anion (NO₂⁻) restores the aromaticity of the isoxazole ring, yielding the substituted product. nih.govlibretexts.org

Table 1: Examples of SNAr Reactions on 5-Nitroisoxazole Derivatives

Nucleophile3-Substituent on IsoxazoleProductYieldReference
MorpholineAcetyl3-acetyl-5-morpholinoisoxazole73% rsc.org
Sodium azidetert-Butyl carboxylatetert-Butyl 5-azidoisoxazole-3-carboxylate98% rsc.org
HydroquinoneMethyl carboxylate1,4-Bis(3-methoxycarbonylisoxazol-5-yloxy)benzeneGood mdpi.com
1,3-Propanediaminetert-Butyl carboxylateN,N'-Bis(3-(tert-butoxycarbonyl)isoxazol-5-yl)propane-1,3-diamineOptimized nih.gov

N-O Bond Cleavage Reactions in Isoxazole Rings

The N-O bond in the isoxazole ring is inherently weak, with an average bond energy of approximately 57 kcal/mol, making it susceptible to cleavage under various conditions. mdpi.com This lability is a key feature of isoxazole chemistry, enabling their transformation into other valuable chemical structures.

Cleavage of the N-O bond in isoxazoles can be initiated by reduction, photolysis, or treatment with certain reagents. nih.govwikipedia.orgnih.gov For instance, reductive cleavage, often employing reagents like Raney nickel, LiAlH₄, or SmI₂, can lead to the formation of β-hydroxy ketones or γ-amino alcohols, depending on the subsequent workup. nih.gov In the case of this compound, reductive N-O bond cleavage would likely be accompanied by the reduction of the nitro group, leading to more complex product mixtures.

While specific studies on the N-O bond cleavage of this compound are not extensively documented, the general reactivity of isoxazoles suggests that this pathway is plausible. For example, deprotonation at the C3 position of the isoxazole ring has been shown to induce N-O bond cleavage and ring opening in the resulting anion. nsf.gov Given the presence of the acetyl group at the C3 position, which can influence the acidity of the adjacent ring proton, such a mechanism could be relevant for this compound under basic conditions.

Rearrangement Reactions (e.g., Photochemical Isomerizations)

Isoxazoles are known to undergo photochemical rearrangements, most notably the isomerization to oxazoles. wikipedia.orgnih.govacs.org This transformation typically proceeds under UV irradiation and involves the homolytic cleavage of the weak N-O bond to form a diradical intermediate. This intermediate can then rearrange to an acyl azirine, which subsequently isomerizes to the more stable oxazole (B20620) ring. nih.gov

The specific photochemical behavior of this compound has not been detailed in the literature. However, based on the known photochemistry of isoxazoles, it is conceivable that it could undergo a similar rearrangement to the corresponding oxazole derivative. The presence of the nitro and acetyl groups would likely influence the photophysical properties and the efficiency of the isomerization process. The UV-vis absorption characteristics of the molecule would be a key determinant of its photochemical reactivity. nih.govacs.org

Thermal Decomposition Mechanisms of Isoxazole Scaffolds

The thermal stability of nitroaromatic compounds is a critical aspect of their chemistry, particularly for those with potential applications as energetic materials. The thermal decomposition of such compounds can be complex, often involving multiple reaction pathways. researchgate.netresearchgate.net

For this compound, thermal decomposition would likely be initiated by the cleavage of the weakest bonds in the molecule. The two primary candidates for initial bond scission are the C-NO₂ bond and the N-O bond of the isoxazole ring. The decomposition of many nitroaromatic compounds begins with the homolytic cleavage of the C-NO₂ bond to release NO₂. ias.ac.in Alternatively, the inherent weakness of the isoxazole N-O bond could lead to its cleavage as the initial step.

Computational studies on the thermal decomposition of related metallaisoxazolin-5-ones have shown that retro-[3+2] cycloaddition reactions leading to decarboxylation are a feasible pathway. nih.govunirioja.es While this compound is not a direct analogue, this suggests that ring fragmentation pathways should be considered. The specific decomposition mechanism and the resulting products would depend on the reaction conditions, such as temperature and pressure.

Role of the Ethanone (B97240) Moiety in Reaction Dynamics

The ethanone (acetyl) group at the 3-position of the isoxazole ring plays a significant role in the reactivity of this compound. Its electron-withdrawing nature influences the electronic distribution within the molecule and can affect the rates and outcomes of various reactions.

In the context of SNAr reactions, the acetyl group acts as an activating group, enhancing the electrophilicity of the C5 position and stabilizing the negatively charged Meisenheimer intermediate. rsc.org This facilitates the displacement of the nitro group by nucleophiles. The influence of the acetyl group is also evident in the synthesis of related 3-acylcoumarins, where it participates in condensation reactions. connectjournals.com

Furthermore, the acetyl group can itself be a site of reaction. For example, the formation of an enamine byproduct during the SNAr reaction with morpholine indicates that the acetyl group can react under basic conditions. rsc.org The protons on the methyl group of the ethanone moiety are acidic and can be removed by a base, leading to the formation of an enolate, which can then participate in various reactions.

Understanding the Electronic Effects of the Nitro Group on Reactivity

The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, and its presence at the 5-position of the isoxazole ring profoundly influences the reactivity of this compound. nih.govresearchgate.net

The powerful electron-withdrawing effect of the nitro group, through both inductive and resonance effects, deactivates the aromatic ring towards electrophilic attack. quora.com Conversely, this effect makes the ring highly susceptible to nucleophilic attack, as it reduces the electron density on the ring carbons. libretexts.org This is the primary reason why SNAr reactions are a dominant reaction pathway for this compound. The nitro group's ability to stabilize the negative charge in the Meisenheimer intermediate is crucial for the success of these reactions. libretexts.org

In the context of cycloaddition reactions for the synthesis of nitro-substituted isoxazolines, the nitro group can act as a strong electrophile, influencing the regioselectivity of the reaction. mdpi.com While this pertains to the synthesis of the ring system rather than its subsequent reactions, it underscores the powerful electronic influence of the nitro group.

Table 2: Summary of Functional Group Effects on Reactivity

Functional GroupPositionElectronic EffectImpact on Reactivity
Nitro (NO₂)5Strong electron-withdrawingActivates the ring for nucleophilic aromatic substitution; Deactivates the ring for electrophilic substitution.
Ethanone (Acetyl)3Electron-withdrawingFurther activates the ring for nucleophilic attack; Provides a site for enolate formation and subsequent reactions.
Isoxazole Ring-Aromatic heterocycle with a weak N-O bondSusceptible to ring-opening reactions, photochemical rearrangements, and thermal decomposition.

Studies on Electrophilic and Nucleophilic Character of this compound

The electronic properties of this compound are dominated by the strong electron-withdrawing nature of the nitro group at the 5-position of the isoxazole ring. This has a profound influence on the electrophilic and nucleophilic character of the molecule.

Electrophilic Character:

The 5-nitroisoxazole moiety renders the isoxazole ring and the attached acetyl group significantly electrophilic. The nitro group, a powerful deactivating group, withdraws electron density from the heterocyclic ring through both inductive and resonance effects. This electron deficiency makes the carbon atoms of the isoxazole ring, particularly C-4, susceptible to nucleophilic attack.

Furthermore, the electron-withdrawing effect of the 5-nitroisoxazol-3-yl group enhances the electrophilicity of the carbonyl carbon of the acetyl group. This makes the ketone more reactive towards nucleophiles compared to simple alkyl or aryl ketones. Studies on related 5-nitroisoxazole derivatives have shown their reactivity towards various nucleophiles in S_NAr (Nucleophilic Aromatic Substitution) reactions, where the nitro group facilitates the substitution of other groups on the ring. While specific studies on this compound are not extensively documented in publicly available literature, the established principles of physical organic chemistry suggest its high susceptibility to nucleophilic addition and addition-elimination reactions at the carbonyl carbon and the isoxazole ring, respectively.

Nucleophilic Character:

In its ground state, this compound does not possess significant nucleophilic character. The electron-withdrawing nature of the nitroisoxazole ring diminishes the basicity and nucleophilicity of the carbonyl oxygen. However, under basic conditions, the acetyl group can be deprotonated at the α-carbon to form an enolate. This enolate is a potent nucleophile, capable of participating in various carbon-carbon bond-forming reactions. The acidity of the α-protons of the acetyl group is expected to be significantly increased due to the electron-withdrawing effect of the attached 5-nitroisoxazole ring, facilitating enolate formation.

Enamine Formation Pathways

Enamines are versatile synthetic intermediates formed from the reaction of a ketone or aldehyde with a secondary amine. masterorganicchemistry.com The formation of an enamine from this compound would proceed through the nucleophilic attack of a secondary amine on the electrophilic carbonyl carbon.

The general mechanism for enamine formation involves two key stages:

Formation of a Carbinolamine Intermediate: The secondary amine acts as a nucleophile and attacks the carbonyl carbon of the this compound. This is typically an acid-catalyzed process where protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. The subsequent attack by the amine leads to a tetrahedral intermediate known as a carbinolamine.

Dehydration to Form the Enamine: The carbinolamine intermediate is then dehydrated to form the enamine. This step is also acid-catalyzed, involving the protonation of the hydroxyl group to form a good leaving group (water). Elimination of water and a proton from the α-carbon of the original acetyl group results in the formation of the carbon-carbon double bond of the enamine.

The presence of the electron-withdrawing 5-nitroisoxazole ring is expected to influence the rate of enamine formation. While it enhances the initial nucleophilic attack on the carbonyl carbon, it may also affect the acidity of the α-protons and the stability of the resulting enamine.

Below is a table summarizing the expected reactants and products in the enamine formation from this compound with a generic secondary amine, along with the key intermediates.

Reactant 1Reactant 2IntermediateProduct
This compoundSecondary Amine (e.g., Pyrrolidine, Morpholine)CarbinolamineEnamine

Detailed kinetic studies and isolation of enamine derivatives of this compound would be necessary to fully elucidate the specific pathways and reaction efficiencies. However, based on the general principles of enamine chemistry, the formation is a plausible and synthetically useful transformation.

Computational and Theoretical Chemistry of 1 5 Nitroisoxazol 3 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energies, and other electronic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule based on its electron density. researchgate.net It offers a balance between computational cost and accuracy, making it a cornerstone of modern computational chemistry.

For 1-(5-Nitroisoxazol-3-yl)ethanone, DFT calculations would be instrumental in predicting its ground-state geometry, including key bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly employed for such tasks. nih.gov These calculations can reveal the degree of planarity between the isoxazole (B147169) ring and its acetyl and nitro substituents.

Furthermore, DFT is used to calculate crucial parameters that predict reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are vital. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. rsc.org Analysis of the Molecular Electrostatic Potential (MEP) map would identify electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule, predicting sites for potential intermolecular interactions and chemical attack. While specific data for this compound is not published, the table below illustrates the typical data generated from such a study.

Interactive Data Table: Illustrative DFT-Calculated Properties for a Heterocyclic Compound The following data is representative of what a DFT study would yield and is not based on a published study of this compound.

Calculated ParameterRepresentative ValueSignificance
HOMO Energy-7.5 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy-2.1 eVEnergy of the lowest empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.4 eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment4.2 DebyeMeasures the overall polarity of the molecule.
C=O Bond Length1.21 ÅPredicted length of the carbonyl bond in the acetyl group.
C-NO₂ Bond Length1.48 ÅPredicted length of the bond connecting the nitro group to the ring.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. nih.gov The Hartree-Fock (HF) method is the simplest form of ab initio calculation, providing a foundational understanding of the electronic structure.

Application of ab initio methods to this compound would provide a theoretical benchmark for its wavefunction and energy. More advanced post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory, build upon the HF results to incorporate electron correlation effects more accurately, leading to more precise energy and property predictions. Although computationally more demanding than DFT, these methods are valuable for obtaining highly accurate electronic structure information, particularly for smaller molecules or for validating results from other methods. Specific ab initio studies focused on this compound have not been identified in the literature.

For processes involving bond breaking, excited states, or complex reaction mechanisms, single-reference methods like DFT and Hartree-Fock can be inadequate. Advanced multiconfigurational methods are required in such cases.

The Complete Active Space Self-Consistent Field (CASSCF) method provides a robust description of the electronic structure when multiple electronic states are close in energy. For a molecule like this compound, CASSCF could be employed to study its electronically excited states, which is relevant for understanding its photochemistry. It can also be used to map out reaction pathways for thermal decomposition, where the breaking of the C-NO₂ or N-O bonds is often a critical step. Further refinement of the energetics can be achieved with methods like CASPT2 or MP2-CAS, which add dynamic electron correlation on top of the CASSCF reference. There are currently no published studies applying these advanced methods to this compound.

Molecular Modeling and Simulation

While quantum mechanics describes electronic structure, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions over time.

Molecular Dynamics (MD) simulations use classical mechanics to model the atomic motions of a system over time. By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectory of each atom, providing insight into the conformational flexibility and dynamic behavior of the molecule.

For this compound, MD simulations would be particularly useful for exploring its conformational landscape. This includes the rotational freedom of the acetyl group (CH₃-C=O) and the nitro group (NO₂) relative to the isoxazole ring. These simulations, often performed in a simulated solvent environment to mimic experimental conditions, can determine the most stable conformations and the energy barriers between them. Such information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or crystal lattice neighbors. No specific MD studies focused on the conformational analysis of this compound are available in the current literature.

Direct chemical dynamics simulations are a powerful tool for studying the detailed mechanisms of chemical reactions. In this approach, the potential energy and forces needed to generate the atomic trajectories are calculated "on-the-fly" using quantum mechanical methods (like DFT) rather than a pre-defined force field.

This method could be applied to model the unimolecular decomposition of this compound under energetic conditions (e.g., high temperature or shock). The simulation would track the atomic motions from the initial reactant molecule through the transition state to the final products, revealing the sequence of bond-breaking and bond-forming events. This provides a detailed, time-resolved picture of the reaction mechanism that is difficult to obtain experimentally. As a computationally intensive technique, its application is selective, and no studies using direct chemical dynamics for this compound have been reported.

Collision Induced Dissociation (CID) Dynamics

Collision-Induced Dissociation (CID) is an essential mass spectrometry technique used to induce the fragmentation of ions for structural elucidation. The fragmentation pathways of protonated molecules are studied under varying collision energies.

For related heterocyclic compounds, such as 1,3,5-trisubstituted 2-pyrazolines, CID studies have revealed that the nature of the substituent at the N-1 position significantly influences the fragmentation pathways. nih.gov For instance, 1-acetyl and 1-propionyl derivatives primarily form a pyrazolium (B1228807) cation, whereas 1-phenyl derivatives lead to product ions from the fragmentation of 2,4-substituted azete and 1,2-substituted aziridine (B145994) ions. nih.gov The fragmentation of deprotonated 2-nitrobenzenesulfonylglycine, another nitro-containing compound, shows that the lowest energy process is the loss of the aryl nitro substituent as HONO. nih.gov

While specific CID data for this compound is not detailed in the provided results, the fragmentation behavior of analogous structures suggests that the nitroisoxazole core and the ethanone (B97240) substituent would direct the dissociation pathways. The stability of the resulting fragments would be a key determinant of the observed product ions. The relative fragmentation stabilities can be evaluated by analyzing the fragmentation yield as a function of collision energy. nih.gov

Structure-Property Relationship Studies through Computational Approaches

Computational methods are pivotal in establishing relationships between the structure of a molecule and its chemical properties.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties. researchgate.net These models are instrumental in virtual screening, lead optimization, and predicting the properties of new chemical entities. researchgate.net

The development of a robust QSAR/QSPR model involves several key steps:

Data Set Preparation: A diverse set of compounds with known activities or properties is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical information of a molecule, are calculated. researchgate.net These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a correlation model between the descriptors and the activity/property. researchgate.net

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For a series of 100 homo- and heterocyclic compounds, QSAR models were successfully built to predict their inhibitory activity against the 15-lipoxygenase (15-LOX) enzyme. mdpi.com These models utilized a combination of Multilevel Neighborhoods of Atoms (MNA), Quantitative Neighborhoods of Atoms (QNA), and whole molecular descriptors like topological length, topological volume, and lipophilicity. mdpi.com The successful application of these methods to diverse heterocyclic compounds suggests that a similar approach could be employed to model the properties of this compound and its derivatives.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a more reactive molecule.

In FMO analysis, the spatial distribution of the HOMO and LUMO is also examined. The regions of the molecule where the HOMO and LUMO are localized indicate the likely sites for electrophilic and nucleophilic attack, respectively. For large systems where canonical molecular orbitals can be delocalized, the concept of frontier molecular orbitalets (FMOLs) has been developed to better pinpoint the locality of chemical reactivity. nih.gov

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory
ConceptDescriptionSignificance in Reactivity
HOMO (Highest Occupied Molecular Orbital)The highest energy molecular orbital that is occupied by electrons.Associated with the ability of a molecule to donate electrons (nucleophilicity). The location of the HOMO can indicate the site of electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital)The lowest energy molecular orbital that is not occupied by electrons.Associated with the ability of a molecule to accept electrons (electrophilicity). The location of the LUMO can indicate the site of nucleophilic attack.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.A larger gap indicates higher kinetic stability and lower chemical reactivity. A smaller gap suggests the molecule is more reactive.

Natural Population Analysis (NPA) is a computational method used to calculate the distribution of electron density among the atoms in a molecule, resulting in what are known as natural atomic charges. researchgate.netresearchgate.net Unlike Mulliken charges, which can be highly dependent on the basis set used in the calculation, NPA charges are derived from natural atomic orbitals and are generally more stable and provide a more realistic representation of the charge distribution. researchgate.net

The analysis of natural atomic charges provides valuable information about the electrostatic potential of a molecule and can help in understanding intermolecular interactions. The charge on each atom can indicate its electrophilic or nucleophilic character, which is crucial for predicting how the molecule will interact with other molecules.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra (UV/Vis) of molecules. nih.govrsc.org These calculations can provide the wavelengths of maximum absorbance (λmax) and the corresponding electronic transitions.

The prediction of UV/Vis spectra involves calculating the excited states of a molecule and the energy required to transition from the ground state to these excited states. The accuracy of these predictions can be influenced by the choice of functional and basis set. Machine learning approaches are also emerging as powerful tools for predicting UV-Vis spectra, sometimes outperforming traditional quantum chemistry methods. nih.govnih.gov

For instance, a study on various organic molecules demonstrated that computational spectra generated using the B3LYP/3-21G* level of theory showed good agreement with experimental UV-Vis spectra, with the first peak in the experimental spectrum often being close to the predicted wavelength. researchgate.net

Table 2: Computational Approaches for UV/Vis Spectra Prediction
MethodDescriptionStrengthsLimitations
Time-Dependent Density Functional Theory (TD-DFT)A quantum chemical method that calculates the excited state properties of molecules to predict electronic absorption spectra. nih.govProvides insights into the nature of electronic transitions. Can be reasonably accurate with appropriate functional and basis set selection.Can be computationally expensive. Accuracy is dependent on the chosen functional and may not be as high for all types of molecules.
Machine Learning (ML)Utilizes algorithms trained on large datasets of known spectra to predict the spectra of new molecules. nih.govnih.govCan be very fast once the model is trained. May achieve higher accuracy than TD-DFT in some cases. nih.govRequires a large and diverse training dataset. The model's predictions are limited by the chemical space covered by the training data.

Computational Assessment of Molecular Interactions and Binding Modes (without specific biological targets or outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used to understand the non-covalent interactions between a small molecule (ligand) and a macromolecule (receptor).

In the context of this compound, molecular docking studies can be performed to investigate its potential binding modes with various protein active sites. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity.

For example, docking studies of various heterocyclic derivatives, such as quinoxaline (B1680401) and carbazole (B46965) derivatives, have been successful in identifying crucial binding interactions and predicting binding energies. nih.govnih.gov The binding energies obtained from these studies provide a quantitative measure of the binding affinity, with more negative values indicating a stronger interaction.

Molecular Docking for Ligand-Receptor Interaction Prediction

Extensive research into the computational and theoretical properties of this compound has not been identified in publicly available scientific literature. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor. However, no specific molecular docking studies detailing the ligand-receptor interactions of this compound have been reported.

While in silico studies, including molecular docking, have been conducted on various other nitro-containing heterocyclic compounds and isoxazole derivatives to predict their binding affinities and interactions with biological targets, this specific information is not available for this compound. For instance, studies on quinoxaline-isoxazole-piperazine conjugates have utilized molecular docking to investigate their interactions with the EGFR tyrosine kinase domain. nih.gov Similarly, research on 5-nitrofuran-2-yl hydrazones has employed docking to understand their binding within the dihydropteroate (B1496061) synthase (DHPS) enzyme. nih.gov However, these findings are specific to the studied compounds and their respective targets and cannot be extrapolated to this compound without dedicated research.

Computational Assessment of Bioavailability and Pharmacokinetic Parameters (excluding specific results)

The computational assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery. These in silico methods predict the pharmacokinetic and bioavailability profile of a molecule before its synthesis and experimental testing.

A comprehensive search of scientific databases and literature reveals a lack of specific studies focused on the computational assessment of the bioavailability and pharmacokinetic parameters of this compound. While computational ADMET studies are routinely performed for novel chemical entities, the results for this particular compound have not been published.

In general, such computational analyses involve the use of various software and web-based tools to calculate a range of molecular descriptors and predict pharmacokinetic properties. These predictions are based on the molecule's structure and include parameters related to oral bioavailability, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolic stability. For example, in silico ADMET predictions have been reported for quinoxaline-isoxazole-piperazine conjugates and 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, often showing compliance with established rules for drug-likeness like Lipinski's rule of five. nih.govmdpi.com However, without specific studies on this compound, no definitive statements can be made regarding its predicted bioavailability and pharmacokinetic profile.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 5 Nitroisoxazol 3 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(5-Nitroisoxazol-3-yl)ethanone, both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed to confirm its structure.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the appropriate deuterated solvent, such as DMSO-d₆ or CDCl₃. A singlet integrating to three protons would correspond to the methyl (CH₃) group of the ethanone (B97240) moiety. A second singlet, integrating to one proton, would be characteristic of the hydrogen atom at the 4-position of the isoxazole (B147169) ring. The precise chemical shift of this isoxazole proton is influenced by the electronic effects of the adjacent nitro and acetyl substituents.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would reveal all five carbon atoms in the molecule. The carbonyl carbon of the ketone is expected at the most downfield position (typically ~190 ppm). The methyl carbon would appear at the most upfield position. The three carbon atoms of the isoxazole ring would have distinct chemical shifts determined by their position relative to the nitrogen and oxygen heteroatoms and the electron-withdrawing nitro group.

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate the ¹H and ¹³C signals, confirming the assignment of the protonated carbons. Heteronuclear Multiple Bond Correlation (HMBC) would show long-range couplings (2-3 bonds), for instance, between the methyl protons and the carbonyl carbon, and between the isoxazole proton and the ring carbons, definitively assembling the molecular structure.

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Signal Type Attribution
¹H~ 2.7SingletAcetyl-CH₃
¹H~ 7.0 - 8.0SingletIsoxazole C4-H
¹³C~ 25 - 30Quartet (in coupled)Acetyl-CH₃
¹³C~ 110 - 120Doublet (in coupled)Isoxazole C4
¹³C~ 150 - 160SingletIsoxazole C5-NO₂
¹³C~ 160 - 170SingletIsoxazole C3-Ac
¹³C~ 190SingletCarbonyl C=O

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry for Molecular Formula Confirmation)

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), provides highly accurate mass measurements.

For this compound (C₅H₄N₂O₄), HRMS would be used to measure the mass of the molecular ion ([M+H]⁺ or [M]⁺˙). The experimentally determined mass is then compared to the calculated exact mass. A close match (typically within 5 ppm) confirms the molecular formula. The calculated monoisotopic mass of C₅H₄N₂O₄ is 156.0171 g/mol .

The fragmentation pattern observed in the mass spectrum gives further structural evidence. Common fragmentation pathways for this molecule would likely involve the cleavage of the acetyl group and the characteristic rupture of the isoxazole ring.

Expected High-Resolution Mass Spectrometry Data

Ion Formula Calculated Mass (m/z) Attribution
[C₅H₅N₂O₄]⁺157.0244[M+H]⁺
[C₄H₂N₂O₃]⁺126.0060[M-COCH₃]⁺
[C₃H₃N₂O₂]⁺99.0189Fragment from ring cleavage

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

The most prominent peaks would be from the nitro (NO₂) group and the ketone carbonyl (C=O) group. The nitro group typically shows two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The carbonyl group of the ketone will produce a strong, sharp absorption band. Vibrations associated with the C=N and C-O bonds within the isoxazole ring would also be present.

Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Nitro (NO₂)Asymmetric Stretch~1520 - 1560Strong
Nitro (NO₂)Symmetric Stretch~1340 - 1360Strong
Ketone (C=O)Stretch~1700 - 1720Strong
Isoxazole (C=N)Stretch~1600 - 1650Medium
Isoxazole (C-O)Stretch~1100 - 1200Medium

Cyclic Voltammetry for Electrochemical Behavior Characterization

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. For nitro-containing heterocyclic compounds, CV is particularly informative as the nitro group is electrochemically active. mdpi.com

The cyclic voltammogram of this compound, typically recorded in a non-aqueous solvent with a supporting electrolyte, is expected to show an irreversible reduction peak at a negative potential. This peak corresponds to the reduction of the nitro group (NO₂) to a nitro radical anion (NO₂˙⁻). This process is often irreversible due to the subsequent rapid reactions of the generated radical anion. rsc.org

The reduction potential is a key parameter that provides insight into the electron-accepting ability of the molecule. The presence of the electron-withdrawing acetyl group and the isoxazole ring influences the potential at which the nitro group is reduced. This electrochemical behavior is critical in fields such as medicinal chemistry, where the reduction of a nitro group can be a key step in the biological mechanism of action for certain drugs against pathogens like Trypanosoma cruzi. mdpi.com

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Analysis

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for a compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct an electron density map of the molecule.

The resulting crystal structure would confirm the planarity of the isoxazole ring and provide precise measurements of the bond lengths of the C=O, C=N, N-O, and N-O (nitro) bonds. Furthermore, it would reveal the intermolecular interactions that govern the crystal packing, such as hydrogen bonds or π-π stacking interactions between the isoxazole rings. nih.gov This information is invaluable for understanding the solid-state properties of the material and for computational modeling studies.

Strategic Applications of 1 5 Nitroisoxazol 3 Yl Ethanone in Chemical Synthesis and Materials Science

Postulated Role as a Versatile Synthetic Intermediate

The structure of 1-(5-Nitroisoxazol-3-yl)ethanone suggests a high potential for its use as a versatile intermediate in the synthesis of more complex molecular architectures. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the isoxazole (B147169) ring, and the acetyl group provides a reactive handle for a variety of chemical transformations.

Hypothetical Precursor for Heterocyclic Ring Systems

The inherent reactivity of the isoxazole ring, particularly when activated by a nitro group, suggests its potential as a precursor for various other heterocyclic systems. For instance, the reaction of related isoxazole derivatives with hydrazines is a known route to pyrazoles. It is conceivable that this compound could undergo similar transformations. The general reaction of nitrilimines and nitrile oxides with hydrazines often leads to the formation of acyclic adducts which can then cyclize to form new heterocyclic rings. ontosight.ai

Furthermore, the acetyl group offers a pathway to other heterocyclic systems. Condensation reactions with various binucleophiles could lead to the formation of fused heterocycles. For example, reactions with substituted hydrazines could potentially yield pyrazolo-isoxazole systems, while reactions with hydroxylamine (B1172632) could lead to the formation of new isoxazole-containing structures. However, it is crucial to reiterate that these are postulated pathways based on general chemical principles, and specific studies on this compound are not currently available.

A Theoretical Building Block for Complex Organic Molecules

The combination of the nitroisoxazole core and the acetyl group makes this compound a theoretical building block for the synthesis of complex organic molecules, including those with potential biological activity. The nitro group can be reduced to an amino group, which can then be further functionalized, opening up a wide array of synthetic possibilities. This amino-isoxazole derivative could serve as a key intermediate in the synthesis of compounds for medicinal chemistry research. nih.gov

The acetyl group can participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Claisen-Schmidt reactions, to build more elaborate molecular frameworks. For example, the reaction with various aldehydes could lead to the formation of chalcone-like structures, which are known to exhibit a wide range of biological activities. mdpi.com

Contributions to Methodological Advancements in Organic Chemistry: A Field for Future Exploration

Currently, there is no documented evidence of this compound contributing to methodological advancements in organic chemistry. The development of new synthetic methods often relies on the unique reactivity of specific substrates. While the structure of this compound suggests potential for novel transformations, such as cascade reactions initiated by the reduction of the nitro group or reactions involving the isoxazole ring cleavage, these possibilities remain to be explored experimentally. The investigation of its reactivity could potentially lead to the discovery of new synthetic routes to valuable chemical entities.

Untapped Potential in Catalyst Design and Ligand Development

The design of catalysts and ligands often involves the incorporation of heterocyclic scaffolds that can coordinate to metal centers. The nitrogen and oxygen atoms within the isoxazole ring of this compound, along with the potential for modification of its substituents, suggest a theoretical basis for its use in the development of novel ligands.

For instance, the acetyl group could be transformed into a chelating moiety, such as a β-ketoester or a Schiff base. These modified derivatives could then be used to form complexes with various transition metals, potentially leading to new catalysts for a range of organic transformations. However, without experimental data, this remains a speculative application. The synthesis of new ligands and the study of their coordination chemistry and catalytic activity is an area ripe for investigation.

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